Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone
Overview
Description
Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone is an organic compound with the molecular formula C₁₄H₁₂N₄O₄ and a molecular weight of 300.27 g/mol . This compound is a derivative of hydrazone, formed by the reaction of 2-methylbenzaldehyde with 2,4-dinitrophenylhydrazine. It is known for its applications in various chemical analyses and research.
Scientific Research Applications
Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds and in analytical chemistry for the detection of aldehydes and ketones.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone typically involves the condensation reaction between 2-methylbenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using acetic acid as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the hydrazone derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones or other derivatives.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone involves its interaction with nucleophiles and electrophiles. The hydrazone group can undergo nucleophilic addition-elimination reactions, where the nitrogen atoms act as nucleophiles, attacking electrophilic centers in other molecules. This leads to the formation of various intermediates and final products .
Comparison with Similar Compounds
- Benzaldehyde, 3-methyl-, 2-(2,4-dinitrophenyl)hydrazone
- Benzaldehyde, 4-methyl-, 2-(2,4-dinitrophenyl)hydrazone
- Benzaldehyde, 2-methyl-, 2-(3,4-dinitrophenyl)hydrazone
Comparison: Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone is unique due to its specific substitution pattern on the benzaldehyde ring, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical and physical properties, such as melting point, solubility, and reactivity towards specific reagents .
Properties
IUPAC Name |
N-[(2-methylphenyl)methylideneamino]-2,4-dinitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-10-4-2-3-5-11(10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIFNJPMGQCNMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325272 | |
Record name | 1-(2,4-Dinitrophenyl)-2-[(2-methylphenyl)methylidene]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1773-44-0 | |
Record name | 1-(2,4-Dinitrophenyl)-2-[(2-methylphenyl)methylidene]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-Tolualdehyde 2,4-Dinitrophenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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